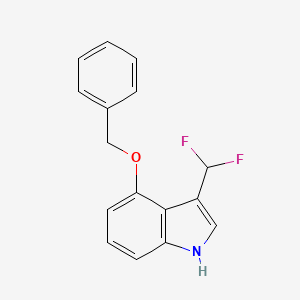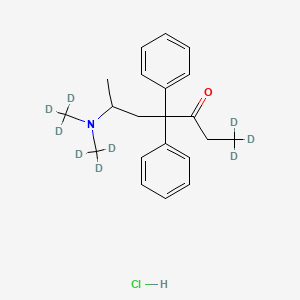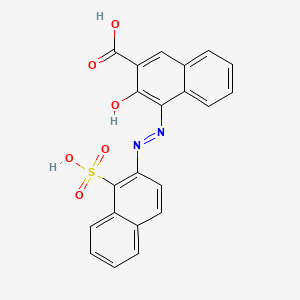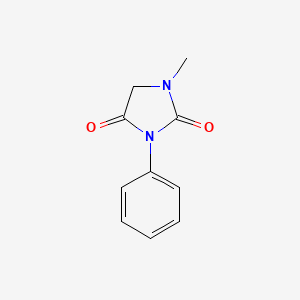
2,4-Imidazolidinedione, 1-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 1-methyl-3-phenyl- is a chemical compound with the molecular formula C10H10N2O2. It is also known by other names such as 1-methyl-3-phenylhydantoin. This compound belongs to the class of imidazolidinediones, which are heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms and two carbonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- typically involves the reaction of an acyl azide compound with a glycine ethyl ester compound under heating conditions. This reaction is carried out in the presence of an additive to obtain the desired N-substituted hydantoin compound . Another method involves the Strecker synthesis using sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative .
Industrial Production Methods
Industrial production methods for 2,4-Imidazolidinedione, 1-methyl-3-phenyl- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide in a dimethylformamide-acetic acid medium can yield 3,5,5’-triphenylimidazolidine-2,4-dione .
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 1-methyl-3-phenyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a FAAH inhibitor, it interferes with the hydrolysis of endogenous bioactive fatty acid derivatives, thereby modulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but with a methyl group instead of a phenyl group.
1-Methylhydantoin: Another similar compound with a methyl group at the nitrogen atom.
3,5,5’-Triphenylimidazolidine-2,4-dione: A derivative obtained from oxidation reactions.
Uniqueness
2,4-Imidazolidinedione, 1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group contributes to its potential antiviral and antimicrobial activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2221-12-7 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
YLKKRCYFGKGCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





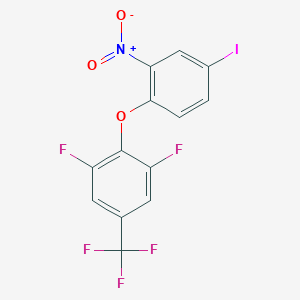
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
